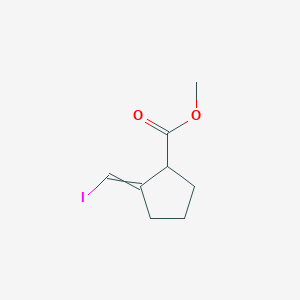
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethylidene group attached to the cyclopentane ring, along with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate typically involves the iodination of a precursor compound. One common method is the reaction of cyclopentanone with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with iodomethane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding methylcyclopentane derivative.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include hydroxymethylidene, cyanomethylidene, and aminomethylidene derivatives.
Reduction Reactions: The major product is methylcyclopentane.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodomethylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(bromomethylidene)cyclopentane-1-carboxylate
- Methyl 2-(chloromethylidene)cyclopentane-1-carboxylate
- Methyl 2-(fluoromethylidene)cyclopentane-1-carboxylate
Uniqueness
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and reduction reactions. This unique reactivity makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
110550-93-1 |
|---|---|
Formule moléculaire |
C8H11IO2 |
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
methyl 2-(iodomethylidene)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11IO2/c1-11-8(10)7-4-2-3-6(7)5-9/h5,7H,2-4H2,1H3 |
Clé InChI |
JWZDTOHKGYZAPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC1=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
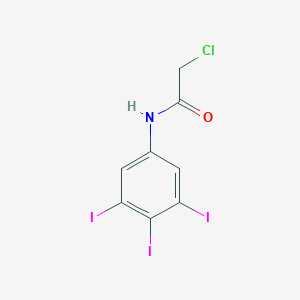
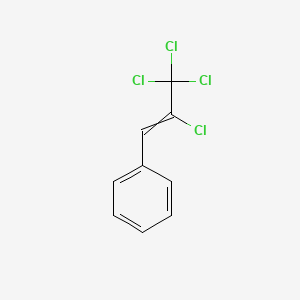
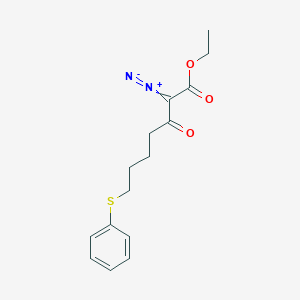
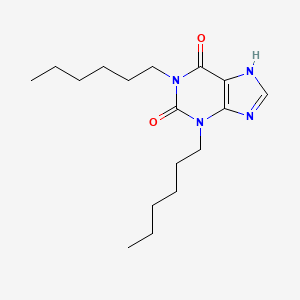
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
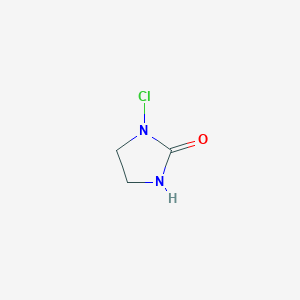
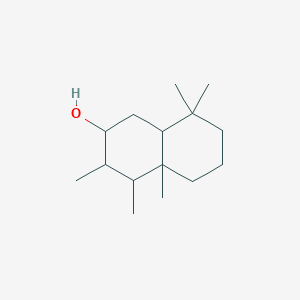
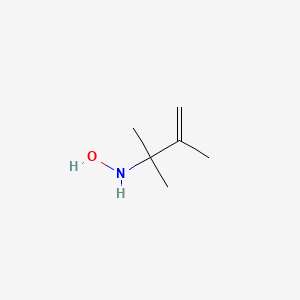
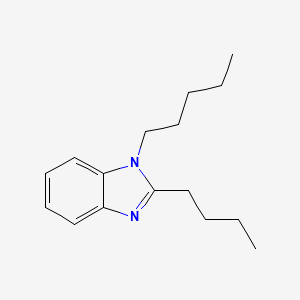
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
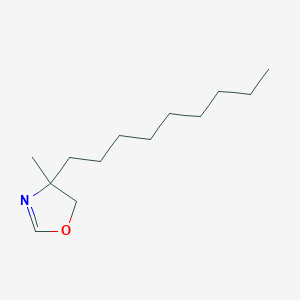
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
